7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-7-6-10-19(13-16)27-22(30)15-29-14-21(25(32)28-18-8-4-3-5-9-18)23(31)20-12-11-17(2)26-24(20)29/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNFSNQZHOTGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenyl isocyanate with 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Position 1 Modifications
- 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3): This analog (MW 424.28) features a 4-chlorobenzyl group at position 1 and a 3-chlorophenylcarboxamide. It exhibits a melting point >300°C and IR absorption at 1686.4 cm⁻¹ (C=O keto) and 1651.1 cm⁻¹ (C=O amide). Its synthesis yield (67%) and antibacterial activity highlight the importance of halogenated aryl groups for stability and target binding .
1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide :
This derivative (MW 393.3) substitutes position 1 with an ethyl group and position 3 with a trifluoromethylbenzyl carboxamide. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for CNS penetration .- Comparison : The target compound’s N-phenylcarboxamide lacks the electron-withdrawing trifluoromethyl group, which may reduce lipid solubility but improve compatibility with polar binding sites.
Position 7 Modifications
- 7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA): This compound () demonstrates potent locomotor stimulation in rodents, attributed to catecholamine modulation. The 7-benzyl group likely enhances CNS bioavailability by increasing lipophilicity.
Position 3 Carboxamide Variations
- 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a2): With dual chloro substituents, this analog (MW 424.28) shows a 76% synthesis yield and IR absorption at 737 cm⁻¹ (C–Cl). Its activity against microbial targets underscores the role of halogenated aryl groups in antimicrobial potency . Comparison: The target compound’s N-phenyl group lacks halogens, which may reduce cytotoxicity but improve selectivity for non-microbial targets (e.g., kinases or DNA topoisomerases) .
Table 1: Key Properties of Selected 1,8-Naphthyridine Derivatives
*Estimated based on structural analogs.
Table 2: Substituent Impact on Activity
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized via Gould–Jacobs cyclization followed by N-alkylation and carboxamide coupling, as described for analogs in .
- Limitations: The absence of halogen or metal-coordinating groups may limit its potency compared to analogs like 5a3 or organotin derivatives.
Biological Activity
7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methylphenyl isocyanate with 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid under reflux conditions in organic solvents like tetrahydrofuran or dimethylformamide. The purification of the final product often employs recrystallization and chromatography techniques.
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. In particular, compounds similar to 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide have demonstrated cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 15 μg/mL .
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth and could be effective against various pathogens. The mechanism of action in this context may involve interference with bacterial protein synthesis or disruption of cell wall integrity.
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives is another area of active investigation. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, they could potentially inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
The precise mechanism by which 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting enzymes involved in inflammation or cancer cell proliferation. This interaction may lead to alterations in cellular signaling pathways that promote apoptosis or inhibit cell growth.
Case Studies and Research Findings
Several studies have documented the biological activity of related naphthyridine derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
